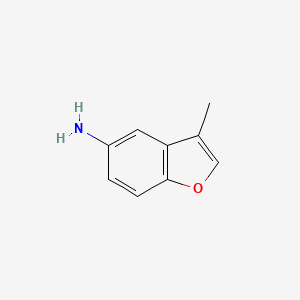

3-Methyl-1-benzofuran-5-amine

Description

Properties

IUPAC Name |

3-methyl-1-benzofuran-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-6-5-11-9-3-2-7(10)4-8(6)9/h2-5H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRUXPIPZLCHAKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC2=C1C=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1-benzofuran-5-amine can be achieved through several methods. One common approach involves the cyclization of o-hydroxyacetophenones under basic conditions. Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis .

Industrial Production Methods: Industrial production of benzofuran derivatives often involves large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 3-Methyl-1-benzofuran-5-amine can undergo oxidation reactions, often leading to the formation of quinone derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Halogenated, nitrated, or sulfonated benzofuran derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of 3-Methyl-1-benzofuran-5-amine and its derivatives as anticancer agents. Research indicates that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines, including chronic myelogenous leukemia (K562), prostate cancer (PC3), colon cancer (SW620), and human kidney cancer (Caki-1) . The structure-activity relationship (SAR) of these compounds suggests that modifications in their chemical structure can significantly influence their biological activity.

Table 1: Cytotoxicity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Selective Toxicity |

|---|---|---|---|

| Compound A | K562 | 25 | Yes |

| Compound B | PC3 | 30 | Yes |

| Compound C | SW620 | 20 | No |

| Compound D | Caki-1 | >100 | Yes |

Mechanisms of Action

The anticancer activity is associated with the induction of apoptosis and the generation of reactive oxygen species (ROS) . Furthermore, some derivatives have been shown to inhibit interleukin-6 release, which is crucial in tumor progression.

Neuropharmacology

Psychoactive Properties

this compound has been investigated for its psychoactive effects, particularly in relation to serotonin levels. Studies indicate that benzofuran derivatives can significantly increase extracellular serotonin levels in the brain, akin to the effects observed with MDMA . This raises concerns regarding their potential for abuse and toxicity.

Toxicological Studies

The compound has been linked to acute toxicity, with reports suggesting that certain derivatives can lead to severe physiological responses in animal models, including hyperthermia and lethality at specific dosages .

Antimicrobial Applications

Emerging Antimicrobial Agents

Research has identified benzofuran derivatives as promising candidates for antimicrobial agents. The unique structural features of these compounds allow them to interact effectively with microbial targets . The exploration of this compound in this context is still developing, but initial findings suggest potential efficacy against various pathogens.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is essential for optimizing its therapeutic potential. Modifications such as halogenation or alkylation at specific positions on the benzofuran ring can enhance its biological activity while reducing toxicity . This aspect is critical for medicinal chemists aiming to develop more effective therapeutic agents.

Mechanism of Action

The mechanism of action of 3-Methyl-1-benzofuran-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, benzofuran derivatives have been shown to inhibit enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Research Findings and Data Limitations

- Synthesis Challenges : Direct synthesis data for this compound is unavailable, but analogs like suggest that Friedel-Crafts acylation or Pd-catalyzed amination could be viable routes.

Biological Activity

3-Methyl-1-benzofuran-5-amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in therapeutic contexts.

Chemical Structure and Properties

This compound is characterized by the presence of a benzofuran ring with a methyl group and an amine functional group. Its molecular formula is , with a molecular weight of approximately 161.20 g/mol. The structural features of this compound are significant as they contribute to its biological activity.

Biological Activities

Research indicates that this compound exhibits various biological activities, particularly in the fields of oncology and neuropharmacology. Key findings include:

- Anticancer Properties : In vitro studies have demonstrated that this compound shows efficacy against several cancer cell lines. It affects cell viability and induces apoptosis, suggesting its potential as an anticancer agent.

- Oxidative Stress Modulation : The compound interacts with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. This interaction helps mitigate oxidative damage, which is crucial in various disease states.

- Neurotransmitter Release : There is evidence that this compound may modulate neurotransmitter release in neuronal cells, potentially influencing mood and cognitive functions.

The mechanisms through which this compound exerts its effects involve several biochemical pathways:

Interaction with Enzymes

The compound has been shown to interact with specific enzymes, including monoamine oxidase (MAO) isoforms. Selective inhibition of MAO-A and MAO-B has therapeutic relevance for treating depressive disorders and Parkinson's disease .

Apoptotic Pathways

This compound influences apoptotic pathways by interacting with cytochrome C and Apaf-1, which are critical for caspase activation during programmed cell death. This mechanism highlights its significance in cancer therapy.

In Vitro Studies

Quantitative data from various studies illustrate the compound’s efficacy against cancer cell lines. For example:

| Cell Line | IC50 (µM) | Effect on Apoptosis |

|---|---|---|

| HeLa (Cervical Cancer) | 10 | Increased |

| MCF7 (Breast Cancer) | 15 | Increased |

| A549 (Lung Cancer) | 12 | Increased |

These results indicate that this compound has promising anticancer properties, warranting further investigation into its mechanisms and therapeutic potential.

Pharmacokinetics

The pharmacokinetic profile of this compound is essential for understanding its bioavailability and therapeutic window. Preliminary studies suggest favorable absorption characteristics, but detailed pharmacokinetic studies are needed to establish its clinical relevance.

Q & A

Q. What are the optimal synthetic routes for 3-Methyl-1-benzofuran-5-amine, and how can reaction conditions be optimized?

Synthesis of benzofuran derivatives often involves multi-step reactions, such as coupling brominated precursors with amine-containing intermediates under controlled temperature and solvent conditions. For example, brominated benzofuran scaffolds (e.g., 5-bromo derivatives) can undergo Buchwald-Hartwig amination or nucleophilic substitution to introduce the amine group . Optimization typically requires screening catalysts (e.g., Pd-based for cross-coupling), adjusting pH for deprotonation, and using inert atmospheres to prevent oxidation. Reaction progress can be monitored via TLC or HPLC .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- NMR : H and C NMR are critical for confirming substituent positions and methyl group integration. Aromatic protons in benzofuran typically appear as doublets or triplets in δ 6.5–8.0 ppm, while methyl groups resonate near δ 2.3–2.5 ppm .

- X-ray crystallography : Programs like SHELXL and ORTEP-3 enable high-resolution structural determination. For example, SHELXL refines hydrogen bonding networks and torsional angles, which are crucial for confirming the amine group’s spatial arrangement .

Q. How can solubility and purification challenges be addressed for this compound?

Solubility in polar solvents (e.g., DMSO or methanol) is common for benzofuran amines. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (using ethanol/water mixtures) is standard. For hydrophobic variants, reverse-phase HPLC with acetonitrile/water gradients may improve yield .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data, such as disordered methyl groups or hydrogen bonding ambiguities?

Disordered regions in X-ray structures require iterative refinement using programs like SHELXL. Constraints (e.g., ISOR, DELU) stabilize thermal parameters, while Hirshfeld surface analysis validates hydrogen bonding. Complementary techniques like N NMR or neutron diffraction (for H-atom positions) can resolve ambiguities .

Q. What experimental design considerations are critical for assessing the biological activity of this compound?

- In vitro assays : Use fluorogenic probes (e.g., for receptor binding) and control for false positives via counter-screens (e.g., ATP depletion assays).

- Dose-response curves : Optimize concentration ranges based on solubility limits (e.g., 1–100 μM in DMSO).

- Metabolic stability : Incubate with liver microsomes and quantify degradation via LC-MS .

Q. How can regioselective functionalization challenges (e.g., bromination at specific positions) be mitigated?

Directed ortho-metalation (DoM) strategies using directing groups (e.g., amides) or Lewis acids (e.g., FeCl) enhance regioselectivity. For example, bromination of 1-benzofuran derivatives at the 5-position is achievable using NBS in DMF at 0°C .

Q. What computational approaches predict the reactivity and electronic properties of this compound?

DFT calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. MD simulations assess conformational flexibility in biological environments (e.g., lipid bilayer penetration) .

Data Contradiction Analysis

Q. How should discrepancies between theoretical (DFT) and experimental (X-ray) bond lengths be interpreted?

Discrepancies often arise from crystal packing effects or solvent interactions. Compare gas-phase DFT results with periodic boundary condition (PCE) simulations that incorporate crystal environment forces. RMSD values <0.05 Å indicate acceptable agreement .

Q. Why might biological assay results vary across cell lines or in vivo models?

Differences in membrane permeability, metabolic enzyme expression, or off-target interactions (e.g., CYP450 inhibition) can cause variability. Validate findings using orthogonal assays (e.g., CRISPR knockouts or isotopic tracing) .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.